molecular formula C5H9ClN2 B11822305 3-(2-Chloroethylamino)propanenitrile

3-(2-Chloroethylamino)propanenitrile

Cat. No.: B11822305
M. Wt: 132.59 g/mol
InChI Key: GJWAXEHCYPZZSE-UHFFFAOYSA-N
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Description

3-(2-Chloroethylamino)propanenitrile is an organic compound characterized by a propanenitrile backbone substituted with a 2-chloroethylamino group. Its molecular formula is C₅H₈ClN₂, featuring a chloroethyl moiety that imparts distinct reactivity and physicochemical properties.

Properties

Molecular Formula

C5H9ClN2

Molecular Weight

132.59 g/mol

IUPAC Name

3-(2-chloroethylamino)propanenitrile

InChI

InChI=1S/C5H9ClN2/c6-2-5-8-4-1-3-7/h8H,1-2,4-5H2

InChI Key

GJWAXEHCYPZZSE-UHFFFAOYSA-N

Canonical SMILES

C(CNCCCl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloroethyl)(cyano)ethylamine typically involves the reaction of ethanolamine with hydrogen chloride to form 2-chloroethylamine hydrochloride. This intermediate is then reacted with acrylonitrile to yield (2-chloroethyl)(cyano)ethylamine. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of (2-chloroethyl)(cyano)ethylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure high yield and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-chloroethyl)(cyano)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted amines, oxides, and primary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

(2-chloroethyl)(cyano)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-chloroethyl)(cyano)ethylamine involves the alkylation of nucleophilic sites in biological molecules. The chloro group forms a reactive intermediate that can alkylate DNA, proteins, and other biomolecules, leading to various biological effects. This mechanism is similar to that of nitrogen mustards, which are known for their cytotoxic properties .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Boiling Point (°C) Key Applications/Notes
This compound C₅H₈ClN₂ -NH-(CH₂)₂Cl Not reported Potential intermediate for synthesis; reactivity driven by Cl group
3-[(2-Acetoxyethyl)phenylamino]propionitrile C₁₃H₁₆N₂O₂ -NH-(CH₂)₂OAc (phenyl-substituted) 202–258 Dye precursor (e.g., Disperse Orange 30, Red 54)
3-[(3-Methoxyphenyl)amino]propanenitrile C₁₀H₁₂N₂O -NH-(3-MeO-C₆H₄) Not reported Likely intermediate for agrochemicals/pharmaceuticals; methoxy group enhances electron density

Key Observations:

Substituent Effects on Reactivity: The chloroethyl group in this compound is a strong leaving group, favoring nucleophilic substitution reactions. This contrasts with the acetoxyethyl group in the phenylamino derivative, which may undergo hydrolysis to yield hydroxyl or carboxylate intermediates .

Molecular Weight and Physical Properties :

  • The acetoxyethyl-phenyl derivative (C₁₃H₁₆N₂O₂) has a higher molecular weight and broader boiling range (202–258°C) compared to the simpler chloroethyl and methoxyphenyl analogs. This suggests increased intermolecular forces due to its bulkier substituents .

Applications :

  • The acetoxyethyl compound is explicitly linked to dye manufacturing, while the methoxyphenyl variant’s applications remain speculative but align with trends in bioactive molecule synthesis. The chloroethyl derivative’s utility may lie in alkylation reactions or as a precursor to functionalized amines.

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